4-(1h-Indol-1-yl)benzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H11NO2 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
4-indol-1-ylbenzoic acid |
InChI |
InChI=1S/C15H11NO2/c17-15(18)12-5-7-13(8-6-12)16-10-9-11-3-1-2-4-14(11)16/h1-10H,(H,17,18) |
InChI Key |
XVTBRXBNYSOSFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 1h Indol 1 Yl Benzoic Acid and Analogous Compounds
Overview of Historical and Emerging Synthetic Routes for N-Arylated Indoles
The journey to synthesize N-arylated indoles has seen a significant evolution in chemical strategies. Historically, methods like the Ullmann condensation were employed, which typically involved the copper-catalyzed reaction of an aryl halide with an indole (B1671886). acs.orgacs.org While foundational, these reactions often necessitated harsh conditions, such as high temperatures (140 °C or more) and a large excess of the aryl halide to achieve good yields. acs.orgacs.org
In recent decades, transition-metal-catalyzed cross-coupling reactions have emerged as more efficient and versatile alternatives. nih.gov Key among these are the Buchwald-Hartwig amination and Chan-Lam coupling, which have become standard methods for C-N bond formation. nih.gov Palladium and copper have been the workhorses in this field, with ongoing research focusing on developing more active, stable, and cost-effective catalyst systems. acs.orgrsc.org Beyond metal catalysis, transition-metal-free approaches, such as those utilizing benzynes or nucleophilic aromatic substitution, have also been explored, offering alternative pathways to N-arylated indoles. nih.gov Furthermore, one-pot syntheses that combine indole formation (e.g., Fischer indole synthesis) with subsequent N-arylation are gaining traction for their efficiency and operational simplicity. rsc.orgrsc.org
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed reactions represent a cornerstone in the synthesis of N-arylated indoles, offering milder conditions compared to traditional copper-catalyzed methods. acs.org These strategies have been refined to address challenges such as regioselectivity and functional group tolerance.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for forming C-N bonds. nih.gov This reaction typically involves the coupling of an amine (in this case, indole) with an aryl halide or triflate in the presence of a palladium catalyst and a base. organic-chemistry.org The success of this reaction is often dependent on the choice of phosphine (B1218219) ligand, which plays a crucial role in the catalytic cycle. Specialized ligands, such as Xantphos, have been shown to provide excellent selectivity for the N-arylation of indoles. vulcanchem.com The reaction is valued for its broad substrate scope and functional group tolerance, making it a versatile tool for synthesizing a wide array of N-arylated indoles. nih.govorganic-chemistry.org Sequential reactions, such as a Suzuki arylation followed by a Buchwald-Hartwig amination, have also been employed to create complex N-arylated indole structures. nih.govmdpi.com
Suzuki-Miyaura Coupling for Precursor Synthesis
While not directly forming the N-aryl bond of the final product, the Suzuki-Miyaura coupling is an indispensable tool for synthesizing necessary precursors. acs.org This palladium-catalyzed reaction couples an organoboron compound with an organohalide. For instance, it can be used to prepare complex aryl halides or boronic acids that are subsequently used in N-arylation reactions. nih.gov One-pot strategies have been developed that combine a Suzuki-Miyaura coupling with a cyclization step to efficiently produce 2-substituted indoles from acyclic precursors. acs.orgnih.gov This highlights the versatility of palladium catalysis in multi-step synthetic sequences leading to functionalized indoles. Moreover, the Suzuki-Miyaura reaction has been successfully used for the direct arylation of the indole's benzene (B151609) ring, demonstrating its utility in modifying the carbocyclic portion of the indole scaffold. rsc.org
Optimization of Catalyst Systems and Reaction Conditions
Optimizing the catalyst system and reaction conditions is critical for achieving high yields and selectivity in the palladium-catalyzed N-arylation of indoles. Key parameters that are often fine-tuned include the choice of palladium precursor, the ligand, the base, the solvent, and the reaction temperature. For example, in the N-arylation of indoles with iodobenzene, a systematic study found that using 0.2 mol% of a palladium catalyst with triethylamine (B128534) as the base in DMF at 110°C provided optimal results. researchgate.net The use of palladium nanoparticles supported on materials like single-walled carbon nanotubes has also been explored as a heterogeneous and reusable catalyst system, often eliminating the need for an additional ligand. researchgate.net In direct C-H arylation methods, where a C-H bond on the indole is directly functionalized, careful optimization is necessary to control regioselectivity, for instance, to favor arylation at the C2 position. nih.govrsc.org
Table 1: Optimization of Palladium-Catalyzed N-Arylation of Indole with Iodobenzene
| Entry | Palladium Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | 0.3 | Et₃N | DMF | 110 | Excellent | researchgate.net |
| 2 | 0.2 | Et₃N | DMF | 110 | 98 | researchgate.net |
| 3 | 0.1 | Et₃N | DMF | 110 | 60 | researchgate.net |
| 4 | 0.2 | Et₃N | DMF | Room Temp | Low | researchgate.net |
| 5 | 0.2 | Et₃N | DMF | 80 | Moderate | researchgate.net |
| 6 | None | Et₃N | DMF | 110 | 0 | researchgate.net |
Copper-Mediated N-Arylation Approaches
Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or coupling, is a classical and cost-effective method for synthesizing N-arylindoles. acs.orgacs.org Traditionally, these reactions required high temperatures and stoichiometric amounts of copper. acs.org However, significant progress has been made in developing more efficient copper-based catalytic systems.
The introduction of chelating ligands, such as trans-1,2-cyclohexanediamine and N,N'-dimethylethylenediamine, has been shown to dramatically improve the efficiency of copper-catalyzed N-arylation of indoles, allowing the reactions to proceed under milder conditions with lower catalyst loadings. acs.orgacs.orgmit.edu These improved systems can effectively couple a variety of indoles with aryl iodides and bromides in high yields. acs.orgacs.org
Recent advancements include the use of copper nanocatalysts, which often facilitate the N-arylation under ligandless conditions. nih.gov Microwave-assisted copper-catalyzed N-arylation has also emerged as a rapid and efficient method, significantly reducing reaction times. rsc.orgrsc.org Furthermore, the use of surfactants in aqueous media has been shown to promote copper-catalyzed N-arylation, offering a greener synthetic approach. rsc.org
Table 2: Examples of Copper-Catalyzed N-Arylation of Indoles
| Catalyst/Ligand System | Arylating Agent | Key Features | Reference |
|---|---|---|---|
| CuI / trans-1,2-cyclohexanediamine | Aryl iodide/bromide | High yields, mild conditions | acs.orgacs.orgmit.edu |
| Cu₂O / No Ligand | Aryl iodide | Microwave-promoted, rapid, environmentally benign solvent (ethanol) | rsc.orgrsc.org |
| Copper Nanocatalysts | Aryl halides | Often ligandless conditions | nih.gov |
| Copper catalyst with surfactant (e.g., betaine) | Aryl halides | Reaction in water, catalyst recycling | rsc.org |
Alternative Synthetic Pathways
Beyond the well-established palladium and copper-catalyzed methods, several alternative pathways for the synthesis of N-arylated indoles have been developed. These routes offer different approaches to C-N bond formation and can be advantageous in specific contexts.
One notable alternative is the Chan-Lam coupling, which utilizes boronic acids as the aryl source in a copper-catalyzed reaction. nih.gov This method is often performed under mild conditions and can tolerate a wide range of functional groups.
Transition-metal-free N-arylation reactions provide another avenue. These can include the reaction of indoles with highly reactive intermediates like benzynes or the nucleophilic aromatic substitution of activated aryl fluorides under basic conditions. nih.gov
One-pot procedures that combine indole ring formation with subsequent N-arylation are particularly efficient. For example, a Fischer indolisation can be followed by a copper-catalyzed N-arylation in the same reaction vessel, streamlining the synthesis from simple starting materials. rsc.orgrsc.org Similarly, palladium-catalyzed cyclization of precursors like 2-bromophenethylamines can be followed by an in-situ N-arylation. rsc.org Another innovative approach involves a hydrogen-transfer-mediated cross-coupling of indolines with naphthols, catalyzed by palladium on carbon, to yield N-naphthylindoles. nih.govmdpi.com
Direct Arylation Methods
Direct arylation, particularly N-arylation, represents the most straightforward approach to synthesizing 4-(1H-indol-1-yl)benzoic acid. This involves forming a direct bond between the N-H of the indole ring and an activated benzoic acid derivative. The most prominent methods in this category are the Ullmann condensation and the Buchwald-Hartwig amination. nih.gov
Ullmann Condensation: This classic copper-catalyzed reaction involves the coupling of an aryl halide with an amine, in this case, indole. mdpi.com For the synthesis of this compound, indole would be reacted with a 4-halobenzoic acid. Traditional Ullmann conditions often required harsh conditions, such as high temperatures. jst.go.jp However, modern advancements have introduced milder conditions through the use of specialized ligands and catalyst systems. For instance, copper(I) iodide (CuI) is a common catalyst, often used with ligands like diamines or amino acids to improve efficiency and yield. scilit.comacs.org The use of nanocatalysts and microwave-assisted protocols has also been shown to enhance reaction rates and yields. jst.go.jpmdpi.com
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds and is frequently used for the N-arylation of indoles. nih.govuwindsor.ca The reaction couples an aryl halide or triflate with an amine. A typical system consists of a palladium precursor (like Pd(OAc)₂ or Pd₂(dba)₃), a phosphine ligand (e.g., BINAP, XantPhos, or tBuXphos), and a base. nih.govuwindsor.ca The choice of ligand is critical, as it influences the catalyst's activity and stability, while the base (commonly NaOt-Bu, K₃PO₄, or Cs₂CO₃) is essential for the catalytic cycle. uwindsor.ca This method is known for its high functional group tolerance and generally provides good to excellent yields under relatively mild conditions. nih.gov
| Method | Catalyst | Ligand | Base | Solvent | Key Features | Reference |
|---|---|---|---|---|---|---|
| Ullmann Condensation | CuI (0.2-10 mol%) | trans-N,N'-dimethyl-1,2-cyclohexanediamine | K₃PO₄ | Dioxane | Effective for aryl iodides and bromides; low catalyst loading possible. | acs.org |
| Ullmann Condensation | Copper(II) Oxide | None (Ligandless) | - | DMF | Classic conditions, good yields for various substituted indoles. | jst.go.jp |
| Buchwald-Hartwig Amination | Pd(OAc)₂ | tBuXphos | K₃PO₄ | Toluene | Effective for a range of N-arylindoles. | nih.gov |
| Buchwald-Hartwig Amination | Pd(0) | BINAP or XantPhos | - | - | Used in sequential one-pot C-N coupling protocols. | uwindsor.ca |
Multi-Component Reactions (MCRs)
Multi-component reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules. mdpi.comfrontiersin.org While a specific MCR for the direct one-pot synthesis of this compound is not prominently documented, MCRs are widely used to generate highly substituted and functionalized indole analogs.
For example, the Ugi four-component reaction can be employed to prepare 2-substituted indoles, which could then undergo further modifications. mdpi.com A reported telescoped MCR involving indole, an arylglyoxal, and Meldrum's acid leads to the formation of a furanone structure bearing an indole moiety, demonstrating the power of MCRs in building complex heterocyclic systems from simple starting materials. mdpi.com These strategies highlight the potential for developing novel MCRs for the streamlined synthesis of N-arylindole benzoic acids.
Indole Synthesis Rearrangements (e.g., Bischler-Möhlau, Leimgruber-Batcho)
Instead of forming the N-aryl bond on a pre-existing indole, another strategy involves constructing the indole ring from precursors that already contain the N-aryl linkage. Classic name reactions are instrumental in this approach.
Bischler-Möhlau Indole Synthesis: This method involves the reaction of an α-haloketone with an excess of an aniline (B41778) derivative to form a 2-aryl-indole. wikipedia.orgnih.gov To synthesize a precursor for the target compound, one could react 4-aminobenzoic acid with an α-bromo-acetophenone. However, the classic Bischler-Möhlau synthesis is often limited by harsh reaction conditions and the potential for unpredictable regiochemistry. wikipedia.orgnih.gov
Leimgruber-Batcho Indole Synthesis: This is a highly versatile and popular two-step method for producing indoles from o-nitrotoluenes. wikipedia.orgrsc.org The first step is the formation of an enamine by reacting the o-nitrotoluene derivative with a formamide (B127407) acetal. wikipedia.org The second step is a reductive cyclization of the nitro group to an amine, which then condenses to form the indole ring. wikipedia.org This method is valued for its mild conditions, high yields, and wide availability of starting materials. wikipedia.orgrsc.org To apply this to the target compound, one could start with a suitably substituted o-nitrotoluene that incorporates the N-arylbenzoic acid moiety.
Chemo- and Regioselective Synthesis of Substituted Derivatives
Achieving selectivity is a major challenge in the synthesis of substituted indoles. For a compound like this compound, selectivity issues can arise at several points:
N- versus C-Arylation: During direct arylation, there can be competition between functionalization at the indole nitrogen (N1) and at carbon positions (most commonly C3). acs.org In many palladium-catalyzed reactions of N-unsubstituted indoles, controlling site selectivity is a significant hurdle. acs.orgacs.org The choice of base, ligand, and reaction conditions is crucial for directing the arylation specifically to the nitrogen atom.
Regioselectivity on the Indole Ring: When functionalizing the indole core of an N-aryl indole, the electron-rich nature of the ring makes it susceptible to electrophilic substitution, primarily at the C3 position. irjmets.com However, directing functionalization to other positions like C2, C4, C5, C6, or C7 requires specific strategies. Directing groups or carefully chosen catalytic systems can overcome the intrinsic reactivity. For example, a palladium–dihydroxyterphenylphosphine (DHTP) catalyst has been developed for the direct C3-arylation of N-unsubstituted indoles with aryl chlorides. acs.org Recent work has also shown the highly regioselective synthesis of C6-alkylated indoles by leveraging specific directing groups and reaction pathways. rsc.org
Regioselectivity on the Benzoic Acid Ring: Substitutions on the benzoic acid ring are typically controlled by the directing effects of the carboxyl group (a meta-director) and the indolyl group, or they are installed on the starting materials before the coupling reaction.
| Target Position | Method | Key Reagents/Catalyst | Substrate Scope | Significance | Reference |
|---|---|---|---|---|---|
| C3-Arylation | Pd-catalyzed Direct Arylation | Pd-DHTP catalyst, LiHMDS | N-unsubstituted indoles with aryl chlorides/triflates | Achieves C3 selectivity over N1 by complex formation. | acs.org |
| C3-Arylation | Pd-catalyzed Direct Arylation | Pd(OAc)₂, no ligand | Free (NH)-indoles with aryl bromides | Practical, ligandless conditions for C3 arylation. | acs.org |
| C2-Arylation | Pd-catalyzed Direct Arylation | Pd(OAc)₂, BF₃·OEt₂ | N-substituted indoles with 1-aryltriazenes | Novel method for selective C2 functionalization. | nih.gov |
| C6-Alkylation | Imino exchange and ylide addition | Phosphorus ylides, alkylamines | 2-alkynylanilines | Overcomes intrinsic reactivity to achieve C6 selectivity. | rsc.org |
Scalability and Efficiency Considerations in Synthetic Protocols
For a synthetic route to be practical, particularly for industrial applications, it must be scalable, efficient, and cost-effective.
Efficiency: Efficiency is enhanced by methods that offer high yields with short reaction times. The use of microwave irradiation, for example, has been shown to significantly accelerate Ullmann couplings and one-pot Fischer indolisation–N-arylation sequences, with total reaction times as short as 40 minutes. jst.go.jpresearchgate.net One-pot reactions, which combine multiple synthetic steps without isolating intermediates, improve efficiency by reducing handling, solvent use, and waste generation. nih.govrsc.org
Scalability: The scalability of a reaction depends on factors like catalyst loading, reagent cost, and operational simplicity. Buchwald-Hartwig aminations have been successfully implemented on an industrial scale. uwindsor.ca Key considerations for scale-up include managing exotherms, using robust and air-stable catalysts to avoid the need for gloveboxes, and minimizing catalyst loading. uwindsor.cad-nb.info Methods that achieve high turnover numbers with very low catalyst concentrations (e.g., 0.2 mol% CuI) are particularly attractive for large-scale synthesis. acs.org The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and potentially recycled, also improves the scalability and sustainability of the process. mdpi.com
Reactivity and Chemical Transformations of 4 1h Indol 1 Yl Benzoic Acid
Chemical Reactions of the Carboxylic Acid Moiety
The carboxylic acid group on the phenyl ring is a versatile functional group that undergoes a variety of classical transformations, including the formation of esters, amides, acid halides, and anhydrides.
Esterification and Amidation Reactions
The conversion of the carboxylic acid group of 4-(1H-indol-1-yl)benzoic acid into esters and amides is a fundamental transformation for modifying its solubility and for creating derivatives with potential biological activity.
Esterification: This reaction is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. While specific studies on this compound are not abundant, the synthesis of related compounds, such as 4-(3-formyl-indol-1-yl)-benzoic acid tert-butyl ester, demonstrates that the carboxylic acid can be readily converted to its ester form. chemsrc.com General procedures for the esterification of aromatic acids, for instance, by reacting with an alcohol in the presence of a catalyst like N-bromosuccinimide, are also applicable. researchgate.net
Amidation: The formation of amides from this compound can be accomplished through several synthetic routes. organic-chemistry.org A common method involves the initial conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride, which then reacts with a primary or secondary amine. orgsyn.orgpreprints.org For example, indole-4-carboxylic amides have been synthesized by treating the corresponding carboxylic acid with oxalyl chloride followed by the addition of an amine. orgsyn.org Another approach is the Curtius rearrangement, where the carboxylic acid is converted to an acyl azide, which rearranges to an isocyanate that can be trapped by an amine; this method has been used to prepare N-(indolyl)amides. rsc.org
A variety of coupling agents have been developed to facilitate the direct formation of amide bonds between carboxylic acids and amines under mild conditions, avoiding the need for harsh reagents.
| Reaction Type | Reagent 1 | Reagent 2 | Product Type | Ref |
| Esterification | Alcohol (e.g., tert-butanol) | Acid catalyst or coupling agent | Ester | chemsrc.com |
| Amidation | Amine (primary or secondary) | Coupling agent (e.g., T3P) or conversion to acid chloride (e.g., (COCl)₂) | Amide | organic-chemistry.orgorgsyn.org |
Formation of Acid Halides and Anhydrides
To increase the electrophilicity of the carboxyl carbon for nucleophilic acyl substitution, this compound can be converted into acid halides or anhydrides.
Acid Halides: The synthesis of benzoyl chlorides from benzoic acid derivatives is a standard organic transformation, commonly achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). preprints.org This method has been successfully applied to complex benzoic acids to prepare the corresponding acid chlorides for subsequent reactions, such as amide formation. orgsyn.orgpreprints.org
Anhydrides: Carboxylic acids can be converted to symmetric anhydrides by dehydration or to mixed anhydrides by reacting with an acyl chloride or another activated acyl species. nih.govorganic-chemistry.org Research on the related isomer, 2-(indol-1-yl)benzoic acid, has shown that it can form a mixed anhydride (B1165640) in situ as part of a rhodium-catalyzed intramolecular acylation reaction. researchgate.net This indicates that the this compound is also susceptible to anhydride formation, which can serve as an activated intermediate for further functionalization. libretexts.org
| Intermediate | Typical Reagent | Purpose | Ref |
| Acid Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Activation for nucleophilic acyl substitution | orgsyn.orgpreprints.org |
| Anhydride | Acyl chloride or dehydrating agent | Activation for acylation reactions | organic-chemistry.orgresearchgate.net |
Decarboxylation Pathways
Decarboxylation, the removal of the carboxyl group, of aromatic carboxylic acids is a challenging transformation due to the strength of the sp²-sp² carbon-carbon bond between the phenyl ring and the carboxyl carbon. This reaction typically requires harsh conditions or specialized methods.
While decarboxylation of indole-2-carboxylic and indole-3-carboxylic acids can be achieved under various catalytic conditions, these involve cleavage of a C-C bond on the indole (B1671886) ring itself, which is electronically different. thieme-connect.comorganic-chemistry.orgresearchgate.net For the benzoic acid moiety in this compound, direct thermal decarboxylation is not considered a viable pathway. Alternative methods like halodecarboxylation (e.g., the Hunsdiecker reaction) or transition-metal-catalyzed protodecarboxylation would likely be necessary, although specific examples for this substrate have not been detailed in the literature.
Electrophilic Aromatic Substitution (EAS) on the Indole Nucleus
The indole ring is a π-excessive heterocycle, making it highly susceptible to electrophilic aromatic substitution (EAS). bhu.ac.in The pyrrole (B145914) part of the indole is significantly more reactive than the benzene (B151609) part. The preferred site of electrophilic attack on the indole nucleus is the C3 position, as the resulting cationic intermediate (arenium ion) is more effectively stabilized by resonance involving the nitrogen atom compared to attack at C2. bhu.ac.in In N-arylindoles, this high reactivity at C3 is maintained. The benzoic acid ring, being substituted with an electron-withdrawing carboxylic acid group, is strongly deactivated towards EAS, ensuring that substitution occurs selectively on the indole nucleus.
Halogenation at C2, C3, and C5 Positions
Halogenation provides a key route to functionalized indole derivatives. The regioselectivity of this reaction is highly dependent on the reaction conditions and the specific halogenating agent used.
Consistent with the general principles of indole reactivity, electrophilic halogenation of N-arylindoles occurs preferentially at the C3 position. A notable example is the atroposelective iodination of N-arylindoles using N-iodosuccinimide (NIS) in the presence of a chiral phosphoric acid catalyst, which yields the 3-iodo-N-arylindole with high enantioselectivity. researchgate.net Similarly, N-halosuccinimides like NCS and NBS are effective reagents for halogenating N-arylindoles. nih.govfigshare.com
While C3 is the most common site, substitution at other positions is possible. Halogenation on the benzene portion of the indole nucleus (e.g., at C5 or C6) can occur, but typically requires more forcing conditions or specific substitution patterns on the starting material. smolecule.com
| Position | Reagent | Catalyst/Conditions | Product | Ref |
| C3 | N-Iodosuccinimide (NIS) | Chiral Phosphoric Acid | 3-Iodo derivative | researchgate.net |
| C3 | N-Bromosuccinimide (NBS) | Zn(OAc)₂ | 3-Bromo derivative | nih.gov |
| C3 | N-Chlorosuccinimide (NCS) | Zn(OAc)₂ | 3-Chloro derivative | nih.gov |
Nitration and Sulfonation Reactions
Nitration: The nitration of the indole ring must be conducted under carefully controlled, non-acidic conditions to prevent polymerization, which is a common side reaction under strong mineral acids. bhu.ac.in Acetyl nitrate, generated in situ, is an effective reagent for the nitration of N-protected indoles, yielding the 3-nitro derivative. researchgate.net Studies on the nitration of 2-phenylindole (B188600) using a mixture of sodium nitrite (B80452) (NaNO₂) and potassium persulfate (K₂S₂O₈) have shown the selective formation of 3-nitro-2-phenylindole in excellent yield (98%). sci-hub.se This indicates that the C3 position of this compound is the expected site of nitration.
Sulfonation: The sulfonation of N-arylindoles also targets the electron-rich indole nucleus. Research on the sulfonation of 2-phenylindole has demonstrated that the reaction yields the 3-sulfonate product, highlighting the higher reactivity of the indole C3 position compared to any of the aromatic rings. archive.org In some cases, sulfonation at the C5 position of the indole's benzene ring has also been reported, suggesting that regioselectivity can be influenced by reaction conditions. chembk.com Common sulfonating agents include sulfur trioxide complexes, such as the SO₃-pyridine complex. google.com
| Reaction | Reagent | Product | Ref |
| Nitration | NaNO₂ / K₂S₂O₈ | 3-Nitro-4-(1H-indol-1-yl)benzoic acid (expected) | sci-hub.se |
| Nitration | Acetyl nitrate | 3-Nitro-4-(1H-indol-1-yl)benzoic acid (expected) | researchgate.net |
| Sulfonation | SO₃ or SO₃-pyridine complex | 4-(3-Sulfo-1H-indol-1-yl)benzoic acid (expected) | archive.org |
Acylation and Alkylation Reactions
The reactivity of this compound in acylation and alkylation reactions is influenced by the different reactive sites within the molecule: the indole ring, the carboxylic acid group, and the benzoic acid phenyl ring. The indole nucleus itself presents multiple positions for substitution, primarily the N1-position and the C3-position.
Acylation: The carboxylic acid moiety of this compound can undergo acylation reactions to form esters or amides. For instance, reaction with alcohols in the presence of an acid catalyst leads to the corresponding esters. Similarly, activation of the carboxylic acid, for example with thionyl chloride to form the acyl chloride, followed by reaction with an amine, would yield the corresponding amide.
In the context of the broader indole structure, acylation can also be directed at the indole nitrogen. However, in this compound, the nitrogen is already substituted with the benzoic acid group. Further acylation at this position would be unlikely under standard conditions. Acylation of the indole ring itself, particularly at the electron-rich C3 position, is a common transformation for many indole derivatives. However, the presence of the N1-aryl substituent can influence the regioselectivity of such reactions.
Some related structures demonstrate the propensity for acylation. For example, 4-({[(3-acetyl-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid contains an acetylamino group that can participate in further acylation reactions to form new amide bonds. smolecule.com Similarly, in 4-({[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid, the propanoyl group allows for acylation reactions, leading to various derivatives. smolecule.com
Alkylation: Alkylation of indoles can occur at either the nitrogen (N1) or carbon (C3) positions. google.com For this compound, the N1 position is already occupied. Therefore, any further alkylation would likely be directed towards the carbon atoms of the indole ring, with the C3 position being the most nucleophilic and thus the most probable site of attack. The C3-alkylation of indoles is a well-established process and can proceed under either acidic or basic conditions. google.com For instance, reductive alkylation at the C3 position can be achieved by treating the indole with an aldehyde in the presence of a Lewis acid and a silicon hydride reducing agent. google.com
The choice of reaction conditions and reagents is crucial in directing the outcome of both acylation and alkylation reactions, allowing for the synthesis of a diverse range of derivatives from the parent this compound structure.
Nucleophilic Aromatic Substitution on the Benzoic Acid Phenyl Ring
Nucleophilic aromatic substitution (SNAr) on the benzoic acid phenyl ring of this compound is a challenging transformation under typical conditions. SNAr reactions generally require the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group on the aromatic ring. askfilo.comlibretexts.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org
In the case of this compound, the benzoic acid ring does not possess strong deactivating groups that would facilitate SNAr. The carboxylic acid group is a meta-directing deactivator for electrophilic substitution, but it is not sufficiently electron-withdrawing to activate the ring for nucleophilic attack. The indol-1-yl substituent is generally considered to be electron-donating, which further disfavors nucleophilic substitution on the attached phenyl ring.
For SNAr to occur on an aromatic ring, a nucleophile attacks the ring to form a resonance-stabilized carbanion, followed by the departure of a leaving group. libretexts.org Without the requisite activating groups, the energy barrier for the formation of the Meisenheimer complex is prohibitively high.
Recent studies have shown that some SNAr reactions, particularly with nucleophiles like indole, can proceed through a concerted or borderline mechanism rather than a stepwise one. nih.gov However, these reactions still typically involve more electron-deficient aryl halides than the benzoic acid ring in the title compound. nih.gov
Therefore, to achieve nucleophilic aromatic substitution on the benzoic acid portion of this compound, it would likely be necessary to first introduce potent electron-withdrawing groups, such as nitro groups, onto the phenyl ring.
Oxidation Reactions of the Indole System
The indole nucleus within this compound is susceptible to oxidation, a reaction that can lead to a variety of products depending on the oxidizing agent and reaction conditions. The electron-rich nature of the indole ring makes it a target for oxidative transformations.
A common oxidation reaction of the indole ring system involves the cleavage of the C2-C3 double bond. This can be achieved using various oxidizing agents, such as ozone, permanganate, or dichromate, leading to the formation of 2-acylaminobenzoic acid derivatives. In the context of this compound, this would result in the opening of the pyrrole ring.
Another potential oxidation pathway is the formation of oxindoles. This typically involves the oxidation of the C2 position of the indole ring. Furthermore, under certain conditions, the indole ring can be oxidized to produce indole-2,3-dione derivatives. evitachem.com
The presence of substituents on the indole ring can influence the outcome of oxidation reactions. In a study involving 2-(4-nitrophenyl)-1H-indole derivatives, photochemical oxidation led to the transformation of a CH₂COOH group at the indole nitrogen into an aldehyde group (CHO). nih.gov This process involved an intramolecular electron transfer and the absorption of oxygen. nih.gov While this specific example involves a different N-substituent, it highlights the potential for oxidative transformations at and involving the N1-position of the indole ring under specific conditions.
The susceptibility of the indole core to oxidation means that care must be taken when performing other chemical transformations on this compound to avoid unintended oxidative side reactions. Conversely, controlled oxidation can be a useful synthetic tool for further functionalization of the molecule.
Functionalization of the Indole Nitrogen (N1) (Post-Arylation)
The N1 position of the indole ring in this compound is already substituted with a phenyl group as a result of an N-arylation reaction. This initial arylation is a key step in the synthesis of the parent compound. While the nitrogen is no longer a free N-H group, further functionalization is still conceptually possible, though it presents significant chemical challenges.
The presence of the aryl group at the N1 position significantly alters the reactivity of the indole nitrogen. It reduces the nucleophilicity of the nitrogen and introduces steric hindrance, making subsequent reactions at this site more difficult compared to an unsubstituted indole.
Despite these challenges, certain transformations could potentially be envisioned. For instance, if the attached benzoic acid ring were to be modified to contain a suitable functional group, intramolecular reactions involving the indole nitrogen could be possible.
More broadly, the field of N-functionalization of indoles is extensive. researchgate.net Strategies often involve taking advantage of the nucleophilicity of the nitrogen atom in N-H indole derivatives. researchgate.net In the case of N-arylindoles like this compound, any post-arylation functionalization would likely need to proceed through different mechanisms, perhaps involving activation of the indole ring itself or the attached aryl group.
It is important to note that the term "post-arylation" in this context refers to reactions occurring after the formation of the N-phenyl bond. The stability of this bond under various reaction conditions would be a critical factor in any planned synthetic sequence. Given the robustness of the N-aryl linkage, it is more common to see functionalization directed towards other parts of the molecule, such as the C2 or C3 positions of the indole ring or the benzoic acid moiety, rather than attempting further substitution at the already functionalized N1 position.
Selective Derivatization of Multi-Functionalized Analogues
The selective derivatization of multi-functionalized analogues of this compound is a key strategy for creating diverse chemical structures with potentially tailored biological activities. The parent compound possesses several reactive sites, and introducing additional functional groups opens up a wider array of possibilities for selective chemical modifications.
The principles of selective derivatization rely on the differential reactivity of the various functional groups present in the molecule. For example, in an analogue containing both a carboxylic acid and a hydroxyl group, the carboxylic acid can be selectively converted to an ester under acidic conditions (Fischer esterification), while the hydroxyl group remains largely unaffected. Conversely, the hydroxyl group could be selectively acylated or alkylated under different conditions.
In analogues where the indole ring is further substituted, for instance with a halogen, this provides a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. mdpi.com This allows for the introduction of new carbon-carbon or carbon-nitrogen bonds at specific positions on the indole scaffold.
The presence of multiple functional groups also allows for cascade or domino reactions, where a single set of reagents triggers a sequence of transformations, leading to complex molecular architectures in a single synthetic operation.
A hypothetical example of selective derivatization could involve an analogue of this compound that also contains a nitro group on the benzoic acid ring and a bromo group on the indole ring. The nitro group could be selectively reduced to an amine, which could then be acylated or used in the formation of a sulfonamide. The bromo group on the indole could be used in a subsequent cross-coupling reaction to introduce a new aryl or alkyl substituent. The carboxylic acid could then be converted to an amide or an ester. The order of these reactions would be crucial to avoid unwanted side reactions and to achieve the desired final product.
The ability to selectively modify different parts of a multi-functionalized molecule is a powerful tool in medicinal chemistry and materials science, allowing for the systematic exploration of structure-activity relationships.
Advanced Structural Elucidation and Spectroscopic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for confirming the chemical structure of 4-(1H-indol-1-yl)benzoic acid in solution. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, a complete picture of the proton and carbon environments can be assembled.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and electronic environment of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the protons of the benzoic acid ring and the indole (B1671886) moiety. The protons on the benzoic acid ring typically appear as doublets in the aromatic region, while the indole protons exhibit a more complex pattern of doublets, triplets, and singlets, corresponding to their specific positions on the heterocyclic ring. The acidic proton of the carboxyl group is expected to appear as a broad singlet at a significantly downfield chemical shift.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. Key signals include the carbonyl carbon of the carboxylic acid, which is typically found at the downfield end of the spectrum (~165-185 ppm). The quaternary carbons and the protonated carbons of both the benzene (B151609) and indole rings will resonate at distinct chemical shifts, providing a complete carbon fingerprint of the molecule.
2D NMR Studies: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. A COSY spectrum would confirm the coupling relationships between adjacent protons within the benzoic acid and indole rings. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C spectra.
Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Carboxyl (COOH) | > 12.0 (s, 1H) | ~167.0 |
| Benzoic Acid (ortho to COOH) | ~8.1 (d, 2H) | ~131.0 |
| Benzoic Acid (meta to COOH) | ~7.8 (d, 2H) | ~129.0 |
| Indole H2 | ~7.7 (d, 1H) | ~125.0 |
| Indole H3 | ~6.7 (d, 1H) | ~103.0 |
| Indole H4 | ~7.6 (d, 1H) | ~129.5 |
| Indole H5 | ~7.2 (t, 1H) | ~122.0 |
| Indole H6 | ~7.1 (t, 1H) | ~121.0 |
| Indole H7 | ~7.5 (d, 1H) | ~110.0 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
For this compound, significant dynamic processes such as restricted rotation around the N-C bond connecting the indole and benzene rings could be investigated using variable temperature NMR studies. Changes in the NMR line shapes as a function of temperature can provide insights into the energy barriers of such rotational processes. Tautomerism is not expected to be a significant feature for this particular molecule under normal conditions.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state.
Interactive Data Table: Hypothetical Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.1 |
| b (Å) | 6.8 |
| c (Å) | 16.2 |
| β (°) | 102 |
| Volume (ų) | 450 |
| Z | 2 |
Note: This data is hypothetical and for illustrative purposes only.
Vibrational Spectroscopy (FT-IR and Raman)
Vibrational spectroscopy probes the molecular vibrations and is highly sensitive to the functional groups present in a molecule.
FT-IR Spectroscopy: The Fourier-Transform Infrared (FT-IR) spectrum is expected to show characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. docbrown.infospectroscopyonline.com The C=O stretching vibration of the carboxyl group typically appears as a strong, sharp band between 1680-1710 cm⁻¹, with its position influenced by conjugation and hydrogen bonding. docbrown.infospectroscopyonline.com Other significant peaks would include C-H stretching vibrations of the aromatic rings (~3100-3000 cm⁻¹) and various C=C stretching vibrations within the rings in the 1600-1450 cm⁻¹ region. docbrown.info
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the C=C stretching modes, often give rise to strong signals in the Raman spectrum. The C=C stretching mode of the benzene ring is typically observed around 1614 cm⁻¹. nih.gov
Interactive Data Table: Characteristic Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Expected FT-IR Range (cm⁻¹) | Expected Raman Range (cm⁻¹) |
|---|---|---|
| O-H stretch (Carboxylic Acid) | 3300 - 2500 (very broad) | Weak |
| Aromatic C-H stretch | 3100 - 3000 | 3100 - 3000 |
| C=O stretch (Carboxylic Acid) | 1710 - 1680 (strong) | 1710 - 1680 (medium) |
| Aromatic C=C stretch | 1620 - 1450 (multiple bands) | 1620 - 1450 (strong) |
| C-O stretch (Carboxylic Acid) | 1320 - 1210 | Weak |
Correlation of Characteristic Vibrational Modes with Functional Groups
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrational modes. While specific experimental spectra for this compound are not widely published, a detailed analysis can be constructed based on the well-established vibrational frequencies of its core components: benzoic acid and the indole nucleus. researchgate.netsemanticscholar.orgresearchgate.net
The key vibrational modes can be assigned as follows:
Carboxylic Acid Group (-COOH):
O-H Stretch: A very broad and strong absorption band is expected in the FTIR spectrum, typically in the range of 2500–3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching in carboxylic acid dimers. researchgate.netnih.gov
C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch is anticipated around 1680–1710 cm⁻¹. This frequency is typical for aromatic carboxylic acids where conjugation with the phenyl ring slightly lowers the bond order. nih.gov
C-O Stretch and O-H Bend: These vibrations are coupled and give rise to complex bands in the fingerprint region (1400–1440 cm⁻¹ and 920 cm⁻¹ for the out-of-plane O-H bend of the dimer). researchgate.net
Indole Ring:
N-H Stretch: A sharp, medium-intensity band is expected around 3400-3500 cm⁻¹ in the FTIR spectrum, corresponding to the N-H stretching vibration of the indole ring, provided the molecule is not involved in N-H---O hydrogen bonding.
C-H Stretches: Aromatic C-H stretching vibrations from both the indole and phenyl rings typically appear as multiple weak to medium bands in the 3000–3100 cm⁻¹ region. nih.gov
Ring Vibrations: The C=C stretching vibrations within the indole and phenyl rings result in a series of bands in the 1450–1620 cm⁻¹ region.
Phenyl Ring:
C-H Bending: Out-of-plane C-H bending vibrations are characteristic of the substitution pattern. For a 1,4-disubstituted (para) benzene ring, a strong band is expected in the 800–860 cm⁻¹ region.
The combination of these characteristic vibrations provides a unique spectral fingerprint for this compound.
Table 1: Predicted Characteristic Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H stretch (dimer) | 2500–3300 | Strong, Broad |
| Carboxylic Acid | C=O stretch | 1680–1710 | Strong |
| Indole | N-H stretch | 3400–3500 | Medium, Sharp |
| Aromatic Rings | C-H stretch | 3000–3100 | Medium to Weak |
| Aromatic Rings | C=C stretch | 1450–1620 | Medium to Strong |
Probing Hydrogen Bonding Networks and Crystal Polymorphism
In the solid state, the structure of this compound is significantly influenced by hydrogen bonding. Carboxylic acids commonly form centrosymmetric dimers through strong O-H···O hydrogen bonds between their carboxyl groups. nih.govrsc.org This R²₂(8) graph-set motif is a highly stable and prevalent feature in the crystal structures of benzoic acid and its derivatives. nih.gov It is therefore highly probable that this compound also crystallizes in this dimeric form.
The existence of different arrangements of these intermolecular interactions can lead to polymorphism , where a compound can exist in multiple crystalline forms. Each polymorph possesses a distinct crystal lattice and, consequently, different physicochemical properties. The conformational flexibility between the indole and benzoic acid rings, along with the potential for different hydrogen-bonding networks, makes this compound a candidate for exhibiting polymorphism, although specific polymorphs have not been detailed in the literature.
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy are powerful tools for investigating the electronic properties of molecules. rsc.org
Elucidation of Electronic Transitions and Energy Levels
The UV-Vis absorption spectrum of this compound is expected to be a composite of the electronic transitions originating from its chromophoric units: the indole ring and the substituted benzoic acid. Benzoic acid itself typically displays two main absorption bands, a strong B-band around 230 nm and a weaker, structured C-band around 270-280 nm. rsc.orgresearchgate.netsielc.com The indole chromophore also exhibits characteristic absorptions in the UV region. core.ac.uk
In this compound, the indole ring is conjugated with the benzoic acid moiety through the nitrogen atom. This extended π-system is expected to cause a bathochromic (red) shift in the absorption maxima compared to the individual components.
Studies on the closely related analogue, 4-(1H-pyrrol-1-yl)benzoic acid (PBA), provide significant insight. The absorption spectrum of PBA in ethanol (B145695) shows two main bands at approximately 253 nm and 299 nm. researchgate.net These are attributed to π → π* electronic transitions. By analogy, this compound is predicted to have a primary absorption band at a longer wavelength, likely above 300 nm, due to the more extended π-system of the indole ring compared to pyrrole (B145914). The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate these transitions, and the energy gap (ΔE) between them determines the absorption wavelength.
Luminescence Properties and Quantum Yields
Indole and its derivatives are well-known for their fluorescent properties. core.ac.uk The luminescence of this compound would result from the radiative decay of an electron from the first excited singlet state (S₁) to the ground state (S₀).
Again, the study of 4-(1H-pyrrol-1-yl)benzoic acid (PBA) is informative. PBA exhibits dual fluorescence, with one emission band originating from a delocalized excited state and another from a twisted intramolecular charge transfer (TICT) state. researchgate.net In nonpolar solvents, it is weakly fluorescent. However, its fluorescence characteristics are highly sensitive to the solvent environment. researchgate.net
For this compound, similar solvent-dependent fluorescence is expected. The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, is a key measure of luminescence efficiency. For many organic fluorophores, the quantum yield can vary significantly with solvent polarity and the presence of specific intermolecular interactions. nih.gov While the specific quantum yield for this compound has not been reported, it is anticipated to be influenced by the efficiency of charge transfer processes and molecular motions in the excited state.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. scispace.com
The molecular formula of this compound is C₁₅H₁₁NO₂. The theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O).
Table 2: Calculation of Theoretical Exact Mass for this compound
| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon (¹²C) | 15 | 12.000000 | 180.000000 |
| Hydrogen (¹H) | 11 | 1.007825 | 11.086075 |
| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |
| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |
| Total | | | 237.078979 |
HRMS analysis of this compound would be expected to yield a molecular ion peak [M+H]⁺ or [M-H]⁻ very close to this calculated value (e.g., 238.0862 for the protonated species or 236.0717 for the deprotonated species), confirming its elemental composition with high confidence. For comparison, the related compound 4-(1H-indol-5-yl)benzoic acid ethyl ester (C₁₇H₁₅NO₂) has a reported exact mass of 265.110279 g/mol . spectrabase.com
Theoretical and Computational Studies of 4 1h Indol 1 Yl Benzoic Acid
Charge Analysis and Reactivity Descriptors (e.g., Fukui Functions, Hirshfeld Charges)
Theoretical and computational studies provide profound insights into the electronic structure and reactivity of 4-(1H-Indol-1-yl)benzoic acid. Charge analysis and the calculation of various reactivity descriptors are fundamental to understanding its chemical behavior, including its interaction with other molecules and its potential as a reactive agent. These studies often employ methods rooted in Density Functional Theory (DFT) to elucidate the distribution of electrons and identify the most probable sites for electrophilic, nucleophilic, and radical attacks.
Hirshfeld Charge Analysis
Fukui Functions and Reactivity Descriptors
Fukui functions are powerful tools within conceptual DFT for predicting the reactivity of different sites within a molecule. faccts.denih.gov They indicate the change in electron density at a particular point in the molecule when an electron is added or removed. Consequently, they can identify the most likely sites for nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated). nih.gov
Electronegativity (χ): The ability of a molecule to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.
Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.
In studies of related triazole benzoic acid hybrids, these descriptors have been used to correlate with antioxidant activity, where molecules with lower hardness and higher softness were found to have greater charge-transfer capabilities. mdpi.com
The following tables present hypothetical data for this compound, illustrating the kind of results that would be obtained from such computational analyses.
Table 1: Hypothetical Hirshfeld Surface Analysis of this compound
| Interaction Type | Contribution (%) |
| H···H | 45.2 |
| C···H/H···C | 28.6 |
| O···H/H···O | 15.8 |
| N···H/H···N | 7.5 |
| C···C | 2.9 |
This table is interactive. You can sort the data by clicking on the column headers.
Table 2: Hypothetical Global Reactivity Descriptors for this compound (in eV)
| Descriptor | Value |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.89 |
| Energy Gap (ΔE) | 4.36 |
| Electronegativity (χ) | 4.07 |
| Chemical Hardness (η) | 2.18 |
| Global Softness (S) | 0.46 |
This table is interactive. You can sort the data by clicking on the column headers.
Applications in Materials Science and Supramolecular Chemistry
Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs, such as their porosity, stability, and functionality, can be tuned by carefully selecting the metal and organic components.
The synthesis of such MOFs typically involves solvothermal or hydrothermal methods, where the metal salt and the ligand are dissolved in a solvent and heated in a sealed container. This process allows for the slow crystallization of the MOF structure. The choice of solvent, temperature, and metal-to-ligand ratio can all affect the final product.
The incorporation of ligands like 4-(1H-indol-1-yl)benzoic acid can lead to a wide variety of MOF structures and topologies. The final structure is determined by a combination of factors, including the coordination geometry of the metal ion, the coordination mode of the carboxylate group (e.g., monodentate, bidentate bridging), and the influence of the indole (B1671886) group.
While specific crystal structures for MOFs using this compound are not extensively reported, research on analogous indole-containing ligands demonstrates the potential for creating diverse and complex architectures. For example, the use of other indole-based carboxylate ligands has resulted in frameworks with topologies such as interpenetrated networks and structures with helical channels. The indole moiety can also participate in hydrogen bonding and other non-covalent interactions, further directing the self-assembly process and leading to unique supramolecular arrangements.
Table 1: Examples of MOF Structures with Indole-Containing Ligands
| Ligand | Metal Ion | Resulting MOF Structure | Reference |
|---|---|---|---|
| Indole-5-carboxylic acid | Zn(II) | 3D framework with diamondoid topology | Fictional Example |
| 3-(4-carboxyphenyl)indole | Cu(II) | 2D layered structure with π-π stacking | Fictional Example |
This table is illustrative and based on the potential structures that could be formed with indole-containing ligands.
The unique properties of MOFs derived from this compound and similar ligands can be exploited for various advanced applications.
Gas Adsorption and Separation: The porous nature of these MOFs makes them excellent candidates for gas storage and separation. The size and chemical nature of the pores can be tailored to selectively adsorb certain gases. The presence of the indole group can enhance the affinity for specific molecules through π-π interactions, which can be particularly useful for the separation of aromatic compounds from other gases. For instance, MOFs functionalized with amino groups have shown improved adsorption of indole from model fuels, suggesting that the indole moiety within the MOF structure itself could lead to selective adsorption properties nih.govacs.org.
Catalysis: MOFs can act as heterogeneous catalysts, with the metal nodes serving as active sites. The organic linkers can also be functionalized to introduce catalytic activity. The well-defined porous structure of MOFs allows for size- and shape-selective catalysis. The indole group in the linker could potentially influence the catalytic activity by creating a specific chemical environment within the pores or by participating in the catalytic cycle itself.
Building Block for Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are another class of crystalline porous polymers, but unlike MOFs, they are constructed entirely from light elements (C, O, N, B) linked by strong covalent bonds. While there is no direct report of this compound being used as a primary building block for COF synthesis, its structure suggests potential applications.
Typically, COFs are synthesized through the condensation of multitopic building blocks. For instance, boronic acids can self-condense or react with diols, and aldehydes can react with amines to form imine-linked COFs tcichemicals.com. Research has shown that substituted benzoic acids can act as catalysts in the synthesis of imine-linked COFs like COF-300 nih.govdigitellinc.com. This suggests a potential role for this compound in facilitating COF formation.
Furthermore, the development of new synthetic methodologies could enable the direct incorporation of this molecule as a linker. The indole and carboxylic acid functionalities could be modified to participate in COF-forming reactions. For example, the indole nitrogen could be part of a larger, more reactive building block, or the carboxylic acid could be converted to a more suitable functional group for condensation reactions. The incorporation of indole moieties into the COF backbone is an active area of research, with studies on tetra-indole based COFs showing tunable semiconducting behavior.
Development of Organic Optoelectronic Materials
The photophysical properties of the indole ring, such as its ability to absorb and emit light, make this compound a promising candidate for use in organic optoelectronic devices.
Organic Light-Emitting Diodes (OLEDs): In OLEDs, organic materials are used to generate light when an electric current is passed through them. The performance of an OLED is highly dependent on the properties of the materials used in its various layers, including the hole transport layer (HTL), the emissive layer (EML), and the electron transport layer (ETL).
Indole derivatives are known to be effective hole-transporting materials. The indole nucleus is electron-rich and can be easily oxidized, which is a key requirement for a good HTL material. The high thermal stability of some indole-based materials is also a significant advantage for device longevity. Research on fluorene/indole-based materials has demonstrated their potential as highly efficient HTLs in OLEDs, with one study reporting a maximum current efficiency of 3.74 cd/A. Indoloacridine-based HTMs have achieved even higher external quantum efficiencies of over 20% in both green and deep-blue phosphorescent OLEDs acs.org. The presence of the benzoic acid group in this compound could allow for its incorporation into polymer backbones or for surface modification of electrodes, further enhancing its utility in OLEDs.
Organic Solar Cells (OSCs): In OSCs, organic materials are used to absorb light and generate an electric current. The efficiency of an OSC is largely determined by the properties of the donor and acceptor materials in the active layer.
The electron-donating nature of the indole group makes it a suitable component for donor materials in OSCs. Indole-based polymers and small molecules have been successfully used as donor materials in bulk heterojunction solar cells. For instance, indolo[3,2-b]indole-containing donor-acceptor copolymers have achieved power conversion efficiencies of up to 8.84% acs.orgresearchgate.net. The broad absorption and suitable energy levels of these materials contribute to their high performance. While specific data for this compound in OSCs is not available, its structural similarity to known high-performance donor materials suggests its potential in this application.
Table 2: Performance of Optoelectronic Devices Incorporating Indole Derivatives
| Device Type | Indole Derivative | Key Performance Metric | Reference |
|---|---|---|---|
| OLED | Fluorene/indole-based HTL | Max. Current Efficiency: 3.74 cd/A | researchgate.net |
| Phosphorescent OLED | Indoloacridine-based HTL | External Quantum Efficiency: >20% | acs.org |
| Organic Solar Cell | Indolo[3,2-b]indole-based copolymer | Power Conversion Efficiency: 8.84% | acs.orgresearchgate.net |
Fluorescent Dyes and Probes for Material Science
While direct studies on the fluorescence properties of this compound are not extensively documented in publicly available research, the inherent characteristics of its indole and benzoic acid components suggest a strong potential for its use as a fluorescent dye and probe. Indole derivatives are well-known for their fluorescent properties, which are often sensitive to the local environment.
Research on analogous compounds, such as 4-(1H-pyrrole-1-yl)benzoic acid (PBA), has shown the presence of dual fluorescence emission bands originating from a delocalized excited state and a twisted intramolecular charge transfer (TICT) state. researchgate.net The formation of the TICT state is a dynamic process influenced by the polarity and acidity of the solvent. researchgate.net It is plausible that this compound could exhibit similar solvatochromic and dual fluorescence behaviors, making it a candidate for environmentally sensitive fluorescent probes.
The photophysical properties of such compounds are often characterized by their absorption and emission maxima, quantum yields, and fluorescence lifetimes in various solvents. For instance, the study on PBA revealed that the molecule is weakly fluorescent, with nonradiative decay processes being prominent. researchgate.net A detailed photophysical investigation of this compound would be necessary to fully elucidate its potential in this area.
Table 1: Hypothetical Photophysical Data for this compound based on Analogous Compounds
| Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
|---|---|---|---|
| Hexane | ~300 | ~350 | Low |
| Acetonitrile | ~310 | ~360 / ~450 (TICT) | Variable |
| Methanol | ~315 | ~370 / ~460 (TICT) | Variable |
Note: This data is hypothetical and projected based on the properties of similar compounds. Experimental verification is required.
Supramolecular Assemblies and Crystal Engineering
The structure of this compound, featuring both a hydrogen bond donor (N-H in the indole ring) and a hydrogen bond donor/acceptor (carboxylic acid group), as well as aromatic rings capable of π-π stacking, makes it an excellent candidate for the construction of supramolecular assemblies.
The carboxylic acid group of this compound can form robust hydrogen-bonded dimers, a common supramolecular synthon in benzoic acid derivatives. nih.gov Furthermore, the N-H group of the indole moiety can participate in hydrogen bonding with the carbonyl oxygen of the carboxylic acid or other acceptor molecules.
The ability of this compound to engage in multiple non-covalent interactions makes it a prime target for co-crystallization studies. By introducing other molecules (co-formers) with complementary functional groups, it is possible to form new crystalline solids (co-crystals) with modified physicochemical properties. The formation of co-crystals is a well-established strategy in crystal engineering to tune properties such as solubility, stability, and melting point. nih.gov
Given the conformational flexibility and the variety of possible intermolecular interactions, this compound is also likely to exhibit polymorphism, where it can exist in different crystalline forms with distinct arrangements of molecules in the crystal lattice. The study of polymorphs is critical as different forms can have significantly different properties. For instance, different polymorphs of 4-[(1H-benzimidazol-1-yl)methyl]benzoic acid have been identified, showcasing varied hydrogen bonding networks. nih.govnih.gov
Table 2: Potential Supramolecular Synthons involving this compound
| Interaction Type | Donor | Acceptor | Resulting Motif |
|---|---|---|---|
| Hydrogen Bonding | Carboxylic Acid (O-H) | Carboxylic Acid (C=O) | Centrosymmetric Dimer |
| Hydrogen Bonding | Indole (N-H) | Carboxylic Acid (C=O) | Chain or Network |
| π-π Stacking | Indole Ring | Benzene (B151609) Ring | Stacked Columns or Layers |
| π-π Stacking | Indole Ring | Indole Ring | Stacked Columns or Layers |
Chemosensing and Molecular Recognition in Non-biological Systems
Indole-based compounds have been extensively investigated as fluorescent chemosensors for the detection of various ions and molecules. mdpi.com The fluorescence of the indole moiety can be quenched or enhanced upon binding with a specific analyte. The benzoic acid group in this compound can act as a binding site for metal cations.
The design of a chemosensor based on this molecule would involve monitoring the changes in its fluorescence or absorption spectra upon the addition of different analytes. For example, the interaction with metal ions could lead to the formation of a complex, which might alter the electronic properties of the molecule and thus its photophysical response. This would allow for the selective detection and quantification of the target analyte. While specific studies on this compound as a chemosensor are not reported, the general principles of indole-based sensors suggest its potential in this application.
Polymeric Materials and Composites Utilizing this compound as a Monomer
The bifunctional nature of this compound, possessing a polymerizable carboxylic acid group, opens up possibilities for its use as a monomer in the synthesis of novel polymeric materials. For instance, it could be incorporated into polyesters or polyamides through condensation polymerization.
The resulting polymers would feature the indole moiety as a pendant group along the polymer backbone. The presence of the indole units could impart unique properties to the polymer, such as fluorescence, thermal stability, and specific interactions with other molecules or materials. For example, wholly aromatic copolyesters based on hydroxybenzoic acids have been synthesized and shown to possess high glass transition temperatures. nih.gov
Furthermore, polymers derived from this compound could be used to create composites with other materials, potentially leading to enhanced mechanical, thermal, or optical properties. The specific synthesis and characterization of such polymers would be an interesting avenue for future research.
Future Directions and Emerging Research Avenues
Exploration of Sustainable and Green Synthetic Methodologies
The chemical industry is increasingly shifting towards sustainable practices, and the synthesis of indole (B1671886) derivatives is no exception. benthamdirect.com Future research will likely focus on developing greener synthetic routes for 4-(1H-indol-1-yl)benzoic acid that are more environmentally friendly and efficient than traditional methods. tandfonline.comresearchgate.net This involves the use of less hazardous reagents, renewable solvents, and energy-efficient reaction conditions.
Key green approaches that could be explored include:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. tandfonline.comtandfonline.com
Ultrasound-assisted synthesis: Sonication can enhance reaction rates and efficiency. benthamdirect.com
Use of green catalysts: The development of recyclable and non-toxic catalysts, such as nanocatalysts, is a promising area. researchgate.net
Solvent-free reactions: Conducting reactions in the absence of solvents minimizes waste and environmental impact. beilstein-journals.org
Flow chemistry: Continuous flow reactors offer better control over reaction parameters and can lead to higher yields and purity.
| Parameter | Conventional Methods | Green/Sustainable Methods |
|---|---|---|
| Solvents | Often use volatile and toxic organic solvents. | Focus on water, ionic liquids, or solvent-free conditions. benthamdirect.comresearchgate.net |
| Catalysts | May involve stoichiometric amounts of hazardous reagents. | Emphasize the use of catalytic amounts of recyclable and benign catalysts. tandfonline.com |
| Energy Consumption | Typically require prolonged heating. | Utilize energy-efficient methods like microwave or ultrasound irradiation. tandfonline.com |
| Waste Generation | Can produce significant amounts of by-products and waste. | Aim for higher atom economy and reduced waste streams. |
| Reaction Time | Often lengthy reaction times. | Generally shorter reaction times. benthamdirect.com |
Rational Design of Derivatives with Tailored Electronic and Structural Properties for Advanced Materials
The inherent electronic properties of the indole ring make this compound a promising scaffold for the development of advanced materials. chemcess.com Future research will focus on the rational design of its derivatives to fine-tune their electronic and structural characteristics for specific applications. By strategically introducing different functional groups onto the indole or benzoic acid moieties, it is possible to modulate properties such as:
Luminescence: Introducing electron-donating or electron-withdrawing groups can alter the fluorescence quantum yield and emission wavelength, leading to new fluorescent probes and materials for organic light-emitting diodes (OLEDs). nih.gov
Conductivity: The creation of extended π-conjugated systems through polymerization or derivatization could lead to the development of novel organic semiconductors.
Non-linear optical (NLO) properties: The design of molecules with large hyperpolarizabilities is a key area of research for applications in optical communications and data storage.
Computational modeling and density functional theory (DFT) calculations will play a crucial role in predicting the properties of new derivatives before their synthesis, accelerating the discovery of materials with desired functionalities. chemrxiv.org
| Substituent Position | Substituent Type | Potential Effect on Electronic Properties | Potential Applications |
|---|---|---|---|
| Indole Ring (C5, C6) | Electron-donating (e.g., -OCH3, -NH2) | Increased electron density, red-shifted absorption/emission. nih.gov | Fluorescent sensors, OLEDs. |
| Indole Ring (C3) | Electron-withdrawing (e.g., -CN, -NO2) | Altered reactivity and electronic structure. | Non-linear optics, electron-acceptor materials. |
| Benzoic Acid Ring | Extended π-systems (e.g., phenyl, thiophene) | Enhanced conjugation, potential for conductivity. | Organic semiconductors, conductive polymers. |
Integration of this compound into Hybrid Inorganic-Organic Systems
The combination of organic molecules with inorganic materials can lead to hybrid systems with synergistic properties. hu-berlin.de The carboxylic acid group of this compound provides a convenient anchor for its integration into such systems. Future research in this area will likely explore:
Metal-Organic Frameworks (MOFs): The use of this compound as an organic linker in the synthesis of MOFs could result in materials with novel topologies and functionalities for applications in gas storage, separation, and catalysis. researchgate.net
Surface Modification of Inorganic Nanoparticles: The functionalization of nanoparticles (e.g., quantum dots, metal oxides) with this molecule could enhance their dispersibility and introduce new optical or electronic properties.
Hybrid Perovskites: Incorporating indole-containing ligands into perovskite structures could lead to new materials for solar cells and light-emitting devices with improved stability and efficiency.
The indole moiety can introduce additional functionalities into these hybrid systems, such as luminescence or specific binding capabilities, which could be exploited in sensing or biomedical applications.
Advanced Characterization Techniques for In-Situ Monitoring of Material Formation
A deeper understanding of the formation mechanisms of materials derived from this compound is crucial for controlling their properties. Future research will increasingly rely on advanced, in-situ characterization techniques to monitor these processes in real-time. mdpi.com These techniques can provide valuable insights into reaction kinetics, intermediate species, and the evolution of morphology.
Some of the key techniques that will be employed include:
In-situ X-ray Diffraction (XRD) and Scattering: To monitor the crystallization and phase transitions during the formation of MOFs or other crystalline materials.
In-situ Spectroscopy (NMR, Raman, IR): To track the chemical transformations and the formation of new bonds during synthesis.
In-situ Electron Microscopy (TEM, SEM): To visualize the nucleation and growth of nanoparticles and thin films.
The data obtained from these in-situ studies will be invaluable for optimizing reaction conditions and designing more efficient and controlled synthetic protocols.
Synergistic Applications in Catalysis and Separation Technologies
The unique chemical structure of this compound makes it a versatile building block for materials with applications in catalysis and separation. Future research will aim to exploit its properties in these areas.
Catalysis:
MOF-based catalysts: MOFs constructed from this compound could serve as heterogeneous catalysts, with the indole units potentially acting as active sites or influencing the catalytic activity of the metal nodes.
Functionalized polymers: Polymers incorporating this molecule could be used as supports for catalytic nanoparticles or as organocatalysts themselves.
Separation Technologies:
Adsorbents: Materials derived from this compound could be designed to selectively adsorb specific molecules, such as pollutants from water or valuable compounds from complex mixtures. frontiersin.org The indole ring can participate in π-π stacking and hydrogen bonding interactions, which can be exploited for selective recognition.
Membranes: The incorporation of this molecule into polymer membranes could enhance their selectivity and permeability for specific gases or liquids.
Fundamental Investigations into Unexplored Reactivity Patterns and Selectivity Control
While the general reactivity of the indole nucleus is well-established, the specific reactivity of this compound presents opportunities for fundamental investigations. youtube.com Future research will likely focus on exploring new reaction pathways and developing methods for precise control over selectivity.
Key areas of investigation include:
C-H Functionalization: The direct functionalization of the C-H bonds of the indole ring offers a highly atom-economical approach to synthesize new derivatives. rsc.org Developing catalysts and conditions for site-selective C-H activation at different positions of the indole nucleus (e.g., C2, C3, C7) will be a major focus.
Regioselective Reactions: The electronic influence of the N-benzoic acid group on the reactivity of the indole ring is not fully understood. Studies aimed at elucidating these effects will enable better control over the regioselectivity of electrophilic substitution and other reactions. rsc.org
Dearomatization Reactions: The dearomatization of the indole ring can lead to the formation of complex three-dimensional structures found in many natural products. nih.gov Exploring novel dearomatization strategies for this compound could open up new avenues in synthetic chemistry.
Gaining a deeper understanding of the fundamental reactivity of this molecule will be crucial for unlocking its full potential in the synthesis of complex molecules and functional materials.
Q & A
Q. How can electronic properties of this compound derivatives be tuned for material science applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
